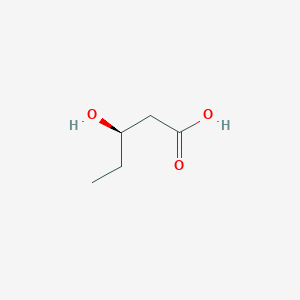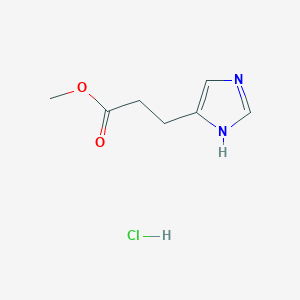
Lead cyanurate
Vue d'ensemble
Description
Lead cyanurate is a chemical compound with the molecular formula
C6N6O6Pb3
. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its crystalline structure and is often studied for its reactivity and stability under different conditions.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead cyanurate can be synthesized through the reaction of lead oxide (PbO) with cyanuric acid. The typical reaction involves mixing an aqueous solution of cyanuric acid with lead oxide, followed by heating to facilitate the reaction. The resulting product is this compound, which can be isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure purity and yield. This includes precise temperature control, use of high-purity reactants, and advanced filtration techniques to remove impurities. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Lead cyanurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: The compound can be reduced using strong reducing agents, resulting in the formation of lead metal and other reduced species.
Substitution: this compound can participate in substitution reactions where the cyanurate group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while reduction can produce elemental lead.
Applications De Recherche Scientifique
Lead cyanurate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a component in certain diagnostic assays.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mécanisme D'action
Lead cyanurate can be compared with other similar compounds, such as:
Lead acetate: Known for its use in analytical chemistry and as a reagent in organic synthesis.
Lead nitrate: Commonly used in the production of other lead compounds and in various industrial applications.
Lead carbonate: Utilized in the manufacture of lead-based pigments and as a stabilizer in plastics.
Uniqueness: this compound is unique due to its specific structural properties and reactivity. Unlike other lead compounds, it forms a stable crystalline structure with cyanuric acid, which imparts distinct chemical and physical characteristics.
Comparaison Avec Des Composés Similaires
- Lead acetate
- Lead nitrate
- Lead carbonate
- Lead oxide
Propriétés
IUPAC Name |
lead(2+);1,3,5-triazine-2,4,6-triolate;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H3N3O3.3H2O.3Pb/c2*7-1-4-2(8)6-3(9)5-1;;;;;;/h2*(H3,4,5,6,7,8,9);3*1H2;;;/q;;;;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKIANDZYQWKF-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[O-])[O-])[O-].C1(=NC(=NC(=N1)[O-])[O-])[O-].O.O.O.[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O9Pb3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319403 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.3e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53846-29-0 | |
| Record name | Lead cyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














